REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:10]2[CH2:15][CH2:14][N:13](C(OCC)=O)[CH2:12][CH2:11]2)[CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8].Br.[OH-].[Na+].Cl>C(O)C.O>[ClH:1].[Cl:9][C:6]1[CH:5]=[C:4]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[CH:3]=[C:2]([Cl:1])[C:7]=1[Cl:8] |f:2.3,7.8|
|
Name
|
1-(3,4,5-Trichlorophenyl)-4-ethoxycarbonylpiperazine
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1Cl)Cl)N1CCN(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.42 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ether (3 × 100 ml)
|
Type
|
WASH
|
Details
|
washed with water (3 × 100 ml) till neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anh. Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
giving a brown oil which
|
Type
|
CUSTOM
|
Details
|
precipitated out
|
Name
|
|
Type
|
|
Smiles
|
Cl.ClC=1C=C(C=C(C1Cl)Cl)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |